
Enalapril Diketopiperazine Acid
説明
Enalapril Diketopiperazine Acid (EDPA), also known as enalapril diketopiperazine (DKP), is a cyclized degradation product of the angiotensin-converting enzyme (ACE) inhibitor enalapril maleate (EM). It forms via intramolecular cyclization under thermal stress or in solid-state formulations, particularly in the presence of acidic excipients or elevated temperatures . Structurally, EDPA retains the core pyrrolo[1,2-a]pyrazine ring system but lacks the active dipeptide moiety required for ACE inhibition, rendering it pharmacologically inactive .
EDPA is a critical quality control parameter in enalapril formulations, as its formation correlates with reduced drug potency. Analytical methods such as HPLC and HPTLC are routinely employed to quantify EDPA levels, with degradation rates influenced by excipients, humidity, and manufacturing processes (e.g., 3D printing) .
準備方法
Thermal Decomposition Pathways in Solid-State Enalapril Maleate
Intramolecular Cyclization via Controlled Heating
Enalapril diketopiperazine acid is predominantly synthesized through the thermal decomposition of enalapril maleate in solid-state conditions. Fourier transform infrared (FT-IR) microspectroscopy coupled with thermal analysis has revealed that cyclization initiates at 129°C, reaching maximal formation at 137°C . The reaction involves the loss of water and maleic acid, followed by cyclization of the dipeptide backbone into a six-membered diketopiperazine ring. Key spectral changes include the disappearance of the secondary amine peak at 3215 cm⁻¹ and the emergence of carbonyl stretches at 1738 cm⁻¹ and 1672 cm⁻¹, characteristic of diketopiperazine formation .
Table 1: Thermal Conditions for Diketopiperazine Synthesis
Temperature Range (°C) | Reaction Phase | Key Observations |
---|---|---|
129–137 | Solid-state | Initiation and maximal DKP formation via FT-IR |
155–235 | Liquid-state | First-order kinetics dominate post-melting |
Isothermal studies at 125–155°C further validated the reaction’s dependence on temperature, with activation energy calculated at 198 kJ/mol using the Kissinger–Akahira–Sunose method . Below 235°C, nucleation controls the reaction kinetics, whereas liquid-state decomposition follows first-order kinetics .
Hydrolytic Degradation Under Acidic, Neutral, and Alkaline Conditions
Alkaline Hydrolysis
Forced degradation studies in 0.1 N sodium hydroxide at 60°C demonstrate rapid hydrolysis, with 92.5% of enalapril converting to enalaprilat and diketopiperazine within 30 minutes . The reaction follows first-order kinetics, with a degradation rate constant () of min⁻¹ and a half-life () of 5.5 minutes .
Neutral and Acidic Hydrolysis
In aqueous solutions at 80°C, neutral hydrolysis yields 4.8% degradation over 24 hours, primarily to diketopiperazine. Acidic conditions (0.1 N HCl) accelerate degradation, resulting in 19.6% conversion within the same period . The diketopiperazine derivative becomes the major product under acidic stress, accompanied by trace enalaprilat .
Table 2: Hydrolytic Degradation Kinetics of Enalapril Maleate
Condition | Temperature (°C) | % Degradation (24 h) | Major Product | (min⁻¹) |
---|---|---|---|---|
0.1 N NaOH | 60 | 92.5 | Enalaprilat | |
Water | 80 | 4.8 | Diketopiperazine | |
0.1 N HCl | 80 | 19.6 | Diketopiperazine |
Analytical Techniques for Diketopiperazine Detection
High-Performance Thin-Layer Chromatography (HPTLC)
A stability-indicating HPTLC method separates enalapril, enalaprilat, and diketopiperazine using a butanol–acetic acid–water (12:3:5) mobile phase. The limit of detection (LOD) and quantification (LOQ) for diketopiperazine are 0.18 µg/mL and 0.56 µg/mL, respectively .
Liquid Chromatography (LC) with UV Detection
Reverse-phase LC employing a C18 column and phosphate buffer–methanol (70:30) mobile phase resolves degradation products at 215 nm. Diketopiperazine elutes at 6.2 minutes, distinct from enalapril (4.5 minutes) and enalaprilat (3.8 minutes) .
Thermogravimetric Analysis (TGA)
Non-isothermal TGA in helium flow quantifies mass loss during cyclization, correlating with diketopiperazine yield. Heating rates of 0.2–5°C/min reveal reaction completeness at 235°C .
Factors Influencing Diketopiperazine Formation in Pharmaceutical Formulations
Humidity and Temperature
Accelerated stability testing (40°C, 75% RH) over six months shows up to 15% degradation in commercial enalapril tablets, with generic formulations exceeding pharmacopeial limits (90–110% potency) . Diketopiperazine accumulation correlates linearly with storage time () .
Excipient Interactions
Microcrystalline cellulose and starch exacerbate degradation by adsorbing moisture, while magnesium stearate stabilizes enalapril through hydrophobic interactions .
化学反応の分析
Types of Reactions: Enalapril Diketopiperazine Acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of various oxidation products.
Reduction: Reduction reactions can convert the diketopiperazine ring back to its precursor forms.
Substitution: The diketopiperazine ring can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Reagents like halogens and alkylating agents are employed in substitution reactions.
Major Products Formed: The major products formed from these reactions include various derivatives of the diketopiperazine structure, which can have different pharmacological properties .
科学的研究の応用
Enalapril Diketopiperazine Acid has several applications in scientific research:
Chemistry: It is used as a model compound to study the stability and degradation pathways of angiotensin-converting enzyme inhibitors.
Biology: The compound is investigated for its potential effects on biological systems, particularly in relation to its parent compound, Enalapril.
Medicine: Research focuses on its pharmacokinetics and potential therapeutic applications, especially in cardiovascular diseases.
Industry: It is used in the development of stable pharmaceutical formulations and as a reference standard in quality control processes
作用機序
Enalapril Diketopiperazine Acid exerts its effects by inhibiting the angiotensin-converting enzyme, similar to its parent compound, Enalapril. This inhibition prevents the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor, thereby reducing blood pressure . The molecular targets include the angiotensin-converting enzyme and pathways involved in the renin-angiotensin-aldosterone system .
類似化合物との比較
Comparison with Similar Diketopiperazine Derivatives
ACE Inhibitor-Derived DKPs
Quinapril Diketopiperazine
- Formation : Quinapril undergoes cyclization to its DKP impurity under stress conditions, analogous to enalapril. However, stabilization strategies effective for enalapril (e.g., salt formation) fail for quinapril due to unique molecular interactions .
Ramipril Diketopiperazine
- Structure : Features a decahydrocyclopenta-pyrrolo-pyrazine ring system, increasing steric hindrance compared to EDPA. This structural complexity may reduce cyclization rates .
- Analytical Detection : Requires specialized chromatographic methods due to additional stereocenters and ring systems .
Moexipril/Perindopril DKPs
- Stabilization : Salt formation (e.g., moexipril hydrochloride) reduces DKP formation, a strategy also effective for enalapril .
RGD Mimetic DKPs
- Function : Designed to mimic arginine-glycine-aspartate (RGD) motifs for integrin receptor targeting (e.g., αvβ3 inhibitors).
- Structural Contrast: Unlike EDPA, these DKPs incorporate functional side chains (e.g., guanidino groups) for receptor binding, demonstrating the versatility of DKP scaffolds in drug design .
Antimicrobial/Anticancer DKPs
- Examples : Cytochalasins and gliotoxin derivatives exhibit bioactivity against pathogens and cancer cells. These DKPs are biosynthesized by fungi and bacteria, unlike pharmaceutically derived EDPA .
Stabilization Strategies Across Compounds
Analytical and Manufacturing Considerations
- Thermal Degradation : In 3D-printed enalapril tablets, temperatures >100°C increase EDPA content from 2.83% (extrudates) to 26.48% (final product) .
- Excipient Impact : Acidic matrices (e.g., crospovidone) accelerate EDPA formation, while β-cyclodextrin or SA mitigates it .
Key Research Findings
Temperature Sensitivity : EDPA formation is temperature-dependent, with a 27% mass loss observed in EM at 154–220°C .
Biological Activity: While EDPA is inactive, synthetic DKPs (e.g., RGD mimetics) show nanomolar affinity for integrins, underscoring structure-activity nuances .
Formulation Design : Reduced infill in 3D printing minimally improves enalapril stability, emphasizing the need for excipient-driven stabilization .
生物活性
Enalapril Diketopiperazine Acid (EDKP) is a degradation product of the angiotensin-converting enzyme (ACE) inhibitor enalapril, which is widely used in treating hypertension and heart failure. Understanding the biological activity of EDKP is crucial, particularly due to its implications for drug stability and efficacy in pharmaceutical formulations.
Chemical Structure and Formation
EDKP is formed through the thermal degradation and intramolecular cyclization of enalapril maleate. Its molecular formula is with a molecular weight of approximately 358.4 g/mol. The diketopiperazine structure significantly influences both the stability and potential biological activity of the original drug.
Stability and Degradation Pathways
Research has shown that EDKP formation can impact the potency and bioavailability of enalapril formulations. The degradation pathways leading to EDKP formation are influenced by various factors, including temperature, humidity, and pH levels. For instance, at pH levels below 5, diketopiperazine derivatives are predominant, while at higher pH levels, enalaprilat becomes the major degradation product .
Table 1: Comparison of Related Compounds
Compound Name | Molecular Formula | Key Features |
---|---|---|
Enalapril | Prodrug converted to active enalaprilat | |
Enalaprilat | Active form with direct ACE inhibition | |
Lisinopril | Similar ACE inhibitor with a different structure | |
Aspartame | Dipeptide sweetener that can also form diketopiperazines |
Biological Activity and Pharmacological Implications
While EDKP itself is not directly studied as a therapeutic agent, its presence in formulations poses concerns regarding drug interactions and efficacy. For example, a study investigating the interaction between enalapril and flurbiprofen (a non-steroidal anti-inflammatory drug) demonstrated that the combination altered the anti-inflammatory response in carrageenan-induced inflammation models. The results indicated that flurbiprofen's effectiveness was enhanced when administered with enalapril, suggesting potential pharmacokinetic interactions that could be influenced by EDKP formation .
Case Study: In Vivo Interaction with Flurbiprofen
In a controlled study involving female rats, simultaneous administration of enalapril and flurbiprofen showed a significant increase in the percentage reduction of paw edema compared to flurbiprofen alone. The following data summarizes the findings:
Table 2: Edema Rate Reduction in Rat's Paw
Time (Hours) | % Reduction (Flurbiprofen Alone) | % Reduction (Flurbiprofen + Enalapril) |
---|---|---|
1 | 3.0 ± 1.0 | 67.61 ± 0.29 |
2 | 72.01 ± 1.01 | 84.36 ± 0.21 |
3 | 79.53 ± 0.5 | 89.44 ± 0.14 |
4 | 67.20 ± 1.06 | 99.92 ± 0.49 |
5 | 66.07 ± 1.0 | 99.49 ± 0.20 |
These findings suggest that EDKP may influence the pharmacological activity of co-administered drugs, potentially enhancing their therapeutic effects.
Analytical Methods for Quantification
Given the significance of EDKP in formulations, researchers have developed sensitive analytical methods for its quantification in various matrices, including biological samples and pharmaceutical formulations. Techniques such as high-performance liquid chromatography (HPLC) have been employed to accurately measure EDKP levels, which is essential for assessing drug stability and efficacy.
Q & A
Basic Research Questions
Q. What analytical methods are recommended for quantifying Enalapril Diketopiperazine Acid in stability studies?
- Methodology : Reverse-phase HPLC with UV detection is widely used. Optimal conditions include:
- Column : RP-18 (150 mm × 4.6 mm, 5 μm) .
- Mobile phase : Methanol-phosphate buffer (pH 2.2, 0.01 M) in a 55:45 ratio .
- Detection : UV at 215 nm, flow rate 1.0 mL/min .
- Internal standard : Salicylic acid (60 μg/mL) for precision .
Q. Under what conditions does Enalapril degrade to form Diketopiperazine Acid?
- DKP forms predominantly under neutral or acidic conditions via internal aminolysis, where the N-terminal nitrogen attacks the adjacent amide bond, leading to cyclization .
- Key pathways :
- Acidic/Neutral stress : Cyclization competes with ester/amide hydrolysis, with DKP as the primary product .
- Alkaline stress : Favors hydrolysis to enalaprilat, not DKP .
Q. What are the major degradation pathways leading to Diketopiperazine Acid formation?
- Cyclization : Dominant pathway under non-alkaline conditions, driven by intramolecular nucleophilic attack .
- Competing reactions : Hydrolysis of ester/amide bonds occurs but is slower than cyclization in acidic/neutral media .
- Thermal degradation : Accelerates DKP formation, particularly in formulations with polymers like Soluplus® at >70°C .
Advanced Research Questions
Q. How to validate a stability-indicating method for simultaneous quantification of Enalapril and its degradation products?
- Validation parameters per ICH guidelines:
- Linearity : Test over 50–150% of target concentration (R² ≥ 0.99) .
- LOD/LOQ : For HPTLC, LOD = 23.78 ng/band, LOQ = 72.01 ng/band .
- Precision : Intra-assay RSD ≤1.43%, inter-assay RSD ≤3.67% .
- Selectivity : Baseline separation of DKP, enalapril, and enalaprilat (resolution ≥2.0) .
Q. How to resolve co-elution of DKP with other degradation products in chromatographic analysis?
- Mobile phase optimization : Adjust pH to 2.2 and use phosphate buffer-methanol gradients to enhance peak separation .
- Column efficiency : Ensure ≥2500 theoretical plates/meter for DKP .
- System suitability : Verify resolution ≥2.0 between DKP and enalapril/enalaprilat using USP-defined standards .
Q. How to calculate the percentage of DKP using molecular weight ratios and response factors?
- USP equation :
- : Peak response ratio of DKP in sample vs. standard.
- , .
- Response factor () accounts for UV absorption differences .
Q. How to design forced degradation studies to assess Enalapril’s susceptibility to DKP formation?
- Stress conditions :
- Acidic/Neutral : 0.1–1.0 M HCl or water, 70°C for 24–72 hours .
- Thermal : 70–100°C for 48 hours (monitor kinetics via Arrhenius plots) .
Q. How to address discrepancies in stability data across formulations or storage conditions?
- Root-cause analysis :
- Excipient interactions : Polymers like Eudragit® E PO inhibit DKP formation via molecular stabilization .
- Packaging : Use airtight containers to mitigate humidity-driven degradation .
- Storage : Accelerated conditions (40°C/75% RH) vs. long-term (25°C/60% RH) reveal formulation-specific stability .
Tables
Q. Table 1: Chromatographic Conditions for DKP Analysis
Parameter | HPLC | HPTLC |
---|---|---|
Mobile Phase | Methanol-phosphate buffer (55:45) | Ethanol-water (80:20) |
Detection | UV 215 nm | UV 215 nm |
LOD | 10 ng/mL | 23.78 ng/band |
Resolution (DKP) | ≥2.0 | Rf = 0.82 |
Q. Table 2: Degradation Kinetics of Enalapril Under Stress
Condition | Major Product | (Days) |
---|---|---|
Acidic (pH 3) | DKP, enalaprilat | 15 |
Neutral (pH 7) | DKP | 30 |
Thermal (70°C) | DKP | 10 |
特性
IUPAC Name |
(2S)-2-[(3S,8aS)-3-methyl-1,4-dioxo-6,7,8,8a-tetrahydro-3H-pyrrolo[1,2-a]pyrazin-2-yl]-4-phenylbutanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O4/c1-12-16(21)19-11-5-8-14(19)17(22)20(12)15(18(23)24)10-9-13-6-3-2-4-7-13/h2-4,6-7,12,14-15H,5,8-11H2,1H3,(H,23,24)/t12-,14-,15-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDBULCBUWNSQTL-QEJZJMRPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)N2CCCC2C(=O)N1C(CCC3=CC=CC=C3)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1C(=O)N2CCC[C@H]2C(=O)N1[C@@H](CCC3=CC=CC=C3)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50747695 | |
Record name | (2S)-2-[(3S,8aS)-3-Methyl-1,4-dioxohexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl]-4-phenylbutanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50747695 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
115623-21-7 | |
Record name | Enalapril diketopiperazine acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0115623217 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (2S)-2-[(3S,8aS)-3-Methyl-1,4-dioxohexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl]-4-phenylbutanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50747695 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | S,8aS)-3-methyl-1,4-dioxo-octahydropyrrolo[1,2-a]piperazin-2-yl]-4-phenylbutanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ENALAPRIL DIKETOPIPERAZINE ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/85ANF43RJ6 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。